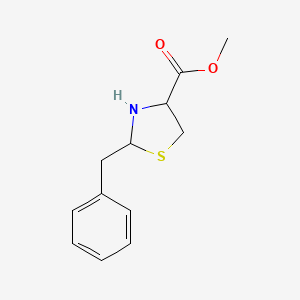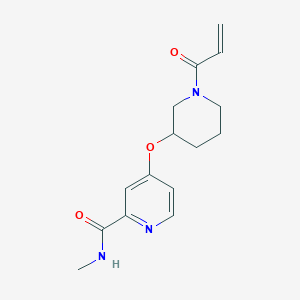
N-Methyl-4-(1-prop-2-enoylpiperidin-3-yl)oxypyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-4-(1-prop-2-enoylpiperidin-3-yl)oxypyridine-2-carboxamide, also known as MP-10, is a novel compound that has gained attention in recent years due to its potential therapeutic applications. MP-10 has been found to have various biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
N-Methyl-4-(1-prop-2-enoylpiperidin-3-yl)oxypyridine-2-carboxamide works by inhibiting the activity of various enzymes and signaling pathways involved in inflammation, tumor growth, and viral replication. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This compound also inhibits the activity of the protein kinase B (AKT) signaling pathway, which is involved in tumor growth and survival.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the inhibition of COX-2 activity, the suppression of tumor growth, and the inhibition of viral replication. It has also been found to have antioxidant and neuroprotective properties.
Advantages and Limitations for Lab Experiments
N-Methyl-4-(1-prop-2-enoylpiperidin-3-yl)oxypyridine-2-carboxamide has several advantages for lab experiments, including its high potency and selectivity, its ability to inhibit multiple targets, and its low toxicity. However, its synthesis is complex and requires multiple steps, which can be time-consuming and costly.
Future Directions
There are several potential future directions for research on N-Methyl-4-(1-prop-2-enoylpiperidin-3-yl)oxypyridine-2-carboxamide. One area of interest is the development of more efficient synthesis methods to reduce the cost and time required for its production. Another area of interest is the investigation of its potential use in the treatment of viral infections, such as COVID-19. Additionally, further research is needed to fully understand its mechanism of action and its potential therapeutic applications in various diseases.
Synthesis Methods
The synthesis of N-Methyl-4-(1-prop-2-enoylpiperidin-3-yl)oxypyridine-2-carboxamide involves a multi-step process that includes the reaction of 3-piperidone with acryloyl chloride, followed by the reaction with 2-aminopyridine and N-methylmorpholine. The resulting compound is then purified and characterized using various analytical techniques.
Scientific Research Applications
N-Methyl-4-(1-prop-2-enoylpiperidin-3-yl)oxypyridine-2-carboxamide has been studied extensively for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-tumor, and anti-viral properties, making it a promising candidate for the treatment of various diseases.
properties
IUPAC Name |
N-methyl-4-(1-prop-2-enoylpiperidin-3-yl)oxypyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-3-14(19)18-8-4-5-12(10-18)21-11-6-7-17-13(9-11)15(20)16-2/h3,6-7,9,12H,1,4-5,8,10H2,2H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNRHTJZYDSSECC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC=CC(=C1)OC2CCCN(C2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

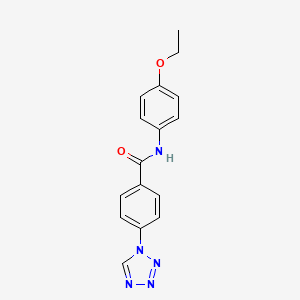

![{8-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3,3-dimethyl-1,4,8-triazaspiro[4.5]dec-1-yl}(2,4-dichlorophenyl)methanone](/img/structure/B2749956.png)
![(E)-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2749957.png)
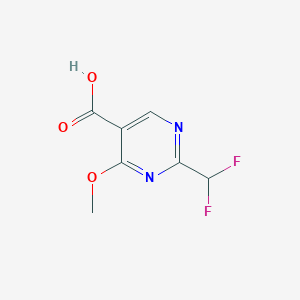
![N-(3-acetylphenyl)-2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2749961.png)
![Dimethyl 3-[2-(4-phenylpiperazino)acetyl]-1,3-thiazolane-2,4-dicarboxylate](/img/structure/B2749962.png)
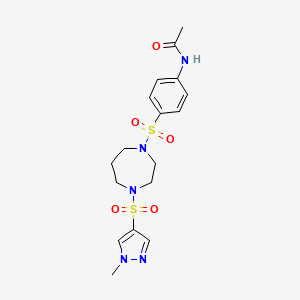
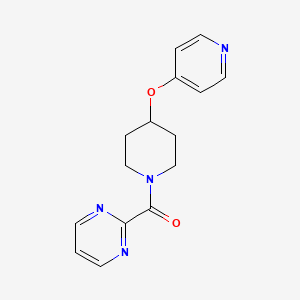
![2-[(2-Bromo-4-methylphenyl)sulfonyl-methylamino]acetic acid](/img/structure/B2749966.png)

